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Executive Summary
ASP-4058 hydrochloride is a selective agonist of the Sphingosine 1-Phosphate (S1P)

receptors 1 and 5 (S1P1 and S1P5). Preclinical studies in rodent models of experimental

autoimmune encephalomyelitis (EAE) have demonstrated its therapeutic potential. This

document provides a comprehensive overview of the publicly available safety profile of ASP-

4058 in rodents, with a focus on its pharmacodynamic effects and comparative safety to the

non-selective S1P receptor modulator, fingolimod. While detailed quantitative toxicology data

such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) from dedicated acute and

repeat-dose toxicity studies are not publicly available, existing research indicates a favorable

safety margin, particularly concerning cardiovascular and respiratory systems.

Mechanism of Action: S1P1 and S1P5 Receptor
Agonism
ASP-4058 exerts its pharmacological effects by acting as a potent and selective agonist at

S1P1 and S1P5 receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs)

involved in regulating a variety of cellular processes.

S1P1 Receptor: Primarily expressed on lymphocytes, endothelial cells, and neurons. Its

activation is crucial for lymphocyte trafficking from secondary lymphoid organs to the
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peripheral circulation. Agonism at S1P1 leads to the internalization and degradation of the

receptor, effectively trapping lymphocytes in the lymph nodes and reducing their infiltration

into target tissues, which is a key mechanism for its efficacy in autoimmune models.[3]

S1P5 Receptor: Predominantly found on natural killer (NK) cells and oligodendrocytes in the

central nervous system (CNS).[4][5] Its role in the context of ASP-4058's activity is less

clearly defined in the available literature but may contribute to neuroprotective or

immunomodulatory effects within the CNS.

The selectivity of ASP-4058 for S1P1 and S1P5 is a key feature, as it avoids the activation of

S1P2, S1P3, and S1P4 receptors, which have been associated with some of the adverse

effects of non-selective S1P modulators like fingolimod.[1][2]

Signaling Pathway of ASP-4058 at S1P1 and S1P5
Receptors
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Caption: Signaling pathway of ASP-4058 at S1P1 and S1P5 receptors.

Publicly Available Rodent Safety Data
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The primary source of publicly available safety data for ASP-4058 in rodents is a study by

Yamamoto et al. (2014) published in PLoS One.[1][2][6] This study focused on the efficacy of

ASP-4058 in EAE models and included comparative safety assessments against fingolimod.

Acute Toxicity
Quantitative data from single-dose acute toxicity studies in rodents, such as the median lethal

dose (LD50), are not available in the public domain.

Repeat-Dose Toxicity
Specific No-Observed-Adverse-Effect-Level (NOAEL) determinations from repeat-dose toxicity

studies in rodents have not been publicly disclosed. The efficacy studies involved daily oral

administration for up to 45 days, and the reported findings focused on pharmacodynamic and

therapeutic effects rather than a comprehensive toxicological evaluation.[1]

Safety Pharmacology
The available data primarily focuses on cardiovascular and respiratory safety pharmacology,

with ASP-4058 demonstrating a wider safety margin compared to fingolimod.[1][2]

Table 1: Comparative Cardiovascular and Respiratory Safety Pharmacology Data in Rodents
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Parameter ASP-4058 Fingolimod
Animal
Model

Key Finding Reference

Bradycardia Minimal effect

Significant

decrease in

heart rate

Rats

ASP-4058

shows a

significantly

wider safety

margin for

inducing

bradycardia,

which is a

known side

effect of S1P

receptor

modulators

mediated

primarily

through

S1P3.

[1][2]

Bronchoconst

riction

Not reported

to cause

significant

effects

Can induce

bronchoconst

riction

Rodents

ASP-4058's

selectivity for

S1P1 and

S1P5 likely

avoids S1P2

and S1P3

mediated

bronchoconst

riction.

[1][2]

Genotoxicity and Carcinogenicity
No information regarding the genotoxic or carcinogenic potential of ASP-4058 hydrochloride
in rodent studies is publicly available.

Experimental Protocols
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Detailed protocols for dedicated toxicology and safety pharmacology studies are not fully

available. However, the methodology for the comparative safety assessments reported by

Yamamoto et al. (2014) can be summarized.

Cardiovascular Assessment in Rats
Objective: To evaluate the effect of ASP-4058 on heart rate (bradycardia) in comparison to

fingolimod.

Animal Model: Male Lewis rats.

Methodology:

Rats are anesthetized.

A telemetry transmitter is implanted for continuous monitoring of electrocardiogram (ECG)

and heart rate.

After a recovery period, baseline cardiovascular parameters are recorded.

ASP-4058 or fingolimod is administered orally at various doses.

Heart rate is monitored continuously for a specified period post-dosing to assess the

extent and duration of any bradycardic effects.

Experimental Workflow for Cardiovascular Safety
Assessment
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Caption: Experimental workflow for cardiovascular safety assessment in rats.

Respiratory Assessment in Rodents
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While the Yamamoto et al. (2014) paper mentions a wider safety margin for

bronchoconstriction, the specific experimental protocol used for this assessment is not detailed.

[1][2] Generally, such studies in rodents involve placing the animals in a whole-body

plethysmography chamber to measure respiratory parameters like tidal volume, respiratory

rate, and airway resistance before and after drug administration.

Discussion and Conclusion
The currently available data suggests that ASP-4058 hydrochloride has a favorable safety

profile in rodents, particularly when compared to less selective S1P receptor modulators. Its

selectivity for S1P1 and S1P5 receptors appears to translate into a reduced risk of bradycardia,

a significant clinical concern with first-generation S1P modulators.[1][2] The lack of publicly

available comprehensive toxicology data, including acute and repeat-dose toxicity studies, as

well as genotoxicity and carcinogenicity assessments, limits a complete risk assessment. The

information presented herein is based on the published literature and may not encompass the

full preclinical safety data package submitted for regulatory review. Further disclosure of these

data would be necessary for a complete and independent evaluation of the safety profile of

ASP-4058 hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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